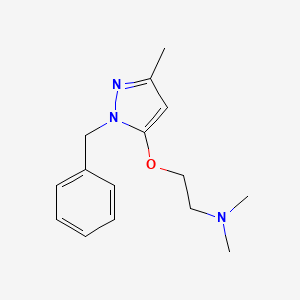

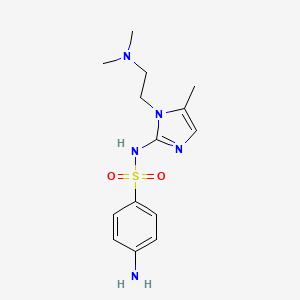

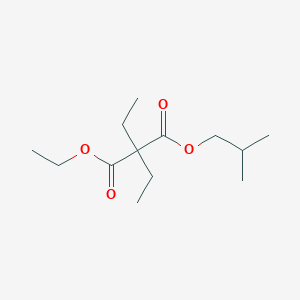

![molecular formula C77H125NO8P+ B13797875 [3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)

[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

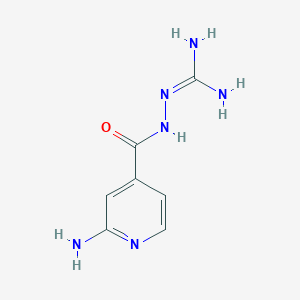

A2-PE is synthesized through the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. This reaction typically occurs under physiological conditions within the RPE cells. The process involves the formation of a Schiff base intermediate, which subsequently undergoes a series of condensation reactions to form A2-PE .

Industrial Production Methods

While A2-PE is primarily studied in a biological context, its industrial production is not common. laboratory synthesis can be achieved by mimicking the physiological conditions under which it forms. This involves using all-trans-retinal and phosphatidylethanolamine in a controlled environment to ensure the correct formation of the compound .

Análisis De Reacciones Químicas

Types of Reactions

A2-PE undergoes several types of chemical reactions, including:

Oxidation: A2-PE can be oxidized to form A2E and other related bisretinoid compounds.

Hydrolysis: The phosphate group in A2-PE can be hydrolyzed to form A2E.

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

A2-PE is extensively studied in the context of retinal diseases. Its accumulation and subsequent conversion to A2E are linked to the pathogenesis of age-related macular degeneration and other retinal disorders. Research focuses on understanding the biosynthetic pathways of A2-PE and A2E to develop therapeutic strategies to mitigate their harmful effects .

Mecanismo De Acción

A2-PE exerts its effects primarily through its conversion to A2E. The mechanism involves the hydrolysis of A2-PE by phospholipases, followed by the oxidation of A2E. A2E accumulates in the RPE cells, where it disrupts cellular function by inducing oxidative stress and impairing lysosomal degradation .

Comparación Con Compuestos Similares

Similar Compounds

A2E: The direct product of A2-PE hydrolysis and oxidation.

All-trans-retinal dimer-phosphatidylethanolamine: Another bisretinoid compound formed from all-trans-retinal and phosphatidylethanolamine.

Uniqueness

A2-PE is unique due to its role as a precursor to A2E, a major component of lipofuscin. Its formation and subsequent conversion to A2E are critical in understanding the pathogenesis of retinal disorders, making it a significant compound in ophthalmic research .

Propiedades

Fórmula molecular |

C77H125NO8P+ |

|---|---|

Peso molecular |

1223.8 g/mol |

Nombre IUPAC |

[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/p+1/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |

Clave InChI |

ZVFLDVACRJJJLS-IESNROCXSA-O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.